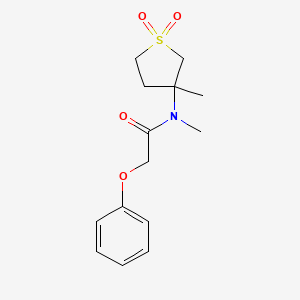
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Receptor Affinity and Activity
Serotonin Receptor Modulation
Studies have explored the structure-activity relationships of tetrahydronaphthalene-based compounds, highlighting their affinity and activity at serotonin (5-HT) receptors. Specifically, modifications in the structure have been shown to influence their affinity and intrinsic activity at the 5-HT7 receptor, with certain substituents leading to high-affinity agonists, while others switch intrinsic activity toward antagonism. These findings are critical for developing new therapeutic agents targeting various psychiatric and neurological disorders (Leopoldo et al., 2007).
Atypical Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides have been synthesized and identified to show high affinities for 5-HT(2C) and 5-HT(6) receptors, with considerable antagonistic activity. These properties suggest potential applications as atypical antipsychotic agents, providing a basis for further development in the treatment of psychiatric conditions (Park et al., 2010).
Chemical Modifications and Physicochemical Properties
Enhancing Physicochemical Properties
Research on the structural modifications of related compounds has aimed at obtaining new compounds with suitable physicochemical properties for rapid and extensive penetration into the brain. These studies assess the affinity for various receptors and the ability of compounds to cross the blood-brain barrier, which is crucial for the development of central nervous system (CNS) drugs (Leopoldo et al., 2008).
Antimicrobial and Antiviral Applications
Novel tetrahydropyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and screened for in vitro antimicrobial activity, demonstrating potential as antimicrobial agents. Such research expands the possible applications of these compounds beyond CNS targets to include infectious diseases (Krishnamurthy et al., 2011).
Therapeutic Potential
- Antiproliferative Agents: The design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have shown moderate to good antiproliferative activity against cancer cell lines. This suggests their potential as lead compounds for the development of new antitumor agents, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Fu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function.
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2S/c23-21-7-3-4-8-22(21)26-15-13-25(14-16-26)12-11-24-29(27,28)20-10-9-18-5-1-2-6-19(18)17-20/h3-4,7-10,17,24H,1-2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLDNHHZSKIVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2597828.png)
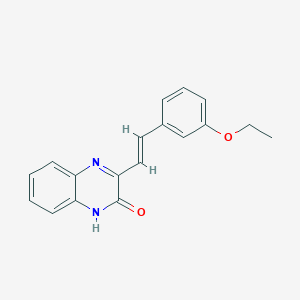
![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)
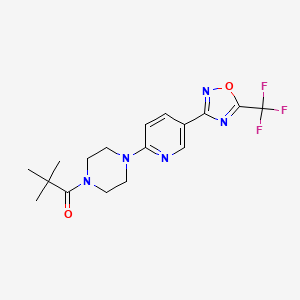
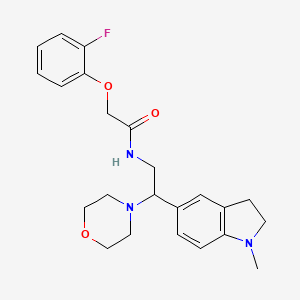
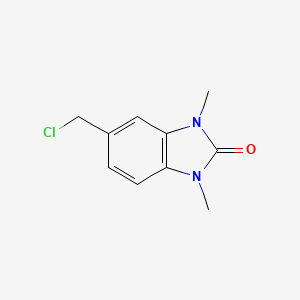


![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)
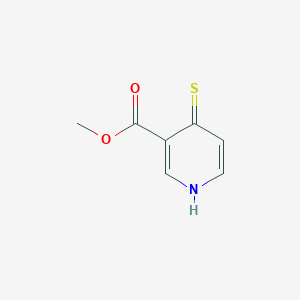
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)

